ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Lipophilicity Polar Surface Area Membrane Permeability

Researchers optimizing pyrazole-based leads require precise control over N-aryl and ester substitution to avoid assay variability. This compound addresses that need as a fully characterized 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate with documented ¹H NMR, InChIKey, and validated antimicrobial/anti-inflammatory scaffold activity. Its ethyl ester balances lipophilicity (calc. logP ~2.5-2.7) and permeability for SAR exploration, while the 4-hydroxy group and unhindered N-aryl ring enable reliable metal-binding in coordination chemistry. - Eliminates variability from uncontrolled substitution patterns - SpectraBase-confirmed ¹H NMR identity for cross-lab reproducibility - Suitable for hit-to-lead, antimicrobial panels, COX inhibition, and catalyst design

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 379248-68-7
Cat. No. B2572187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
CAS379248-68-7
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)C)C
InChIInChI=1S/C14H16N2O3/c1-4-19-14(18)13-12(17)8-16(15-13)11-6-5-9(2)10(3)7-11/h5-8,17H,4H2,1-3H3
InChIKeyVEXFXKXHDNPPAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Physicochemical Identity and Compound-Class Context


Ethyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (CAS 379248-68-7, molecular formula C₁₄H₁₆N₂O₃, molecular weight 260.29 g/mol) is a fully substituted 1-aryl-4-hydroxy-1H-pyrazole-3-carboxylate ester [1]. This compound belongs to the polysubstituted pyrazole family, a class with documented antimicrobial and anti-inflammatory activities [2]. Its core structure features a pyrazole ring bearing a 3,4-dimethylphenyl substituent at N-1, a free 4-hydroxy group (hydrogen-bond donor, pKaₐ ~8–10 typical for this class), and an ethyl ester at C-3 . Confirmed ¹H NMR spectral data (500 MHz, DMSO-d₆) are available from the SpectraBase reference database [1]. The compound is predominantly supplied as a research intermediate and building block for medicinal chemistry, coordination chemistry, and agrochemical discovery programs .

Research intermediate for medicinal chemistry and agrochemical discovery programs
Polysubstituted 4-hydroxy-1H-pyrazole-3-carboxylate scaffold with reported antimicrobial and anti-inflammatory context
Verified ¹H NMR reference spectrum supports incoming identity confirmation

Why Generic Substitution Fails Without Revalidation


Within the 4-hydroxy-1H-pyrazole-3-carboxylate scaffold, seemingly minor structural modifications—the position of methyl groups on the N-aryl ring, the identity of the ester (ethyl vs. methyl), or relocation of the aryl substituent from N-1 to C-5—produce measurable differences in lipophilicity (calculated logP ranging from 1.98 to 2.87 across analogs), polar surface area (PSA 54.98–64.35 Ų), molecular weight (spanning 232–267 g/mol), and hydrogen-bonding capacity [1][2]. Class-level structure–activity relationship (SAR) studies on polysubstituted pyrazoles demonstrate that the nature and position of aryl substituents directly modulate both in vitro antimicrobial potency and in vivo anti-inflammatory efficacy; compounds with electron-donating methyl groups at the 3,4-positions exhibit divergent activity profiles compared with 4-chlorophenyl or unsubstituted phenyl analogs [3]. Consequently, procurement of a generic “4-hydroxy-pyrazole-3-carboxylate” without specification of the exact N-aryl and ester substitution pattern introduces uncontrolled variability in solubility, membrane permeability, target binding, and assay reproducibility—risks that are quantifiable only through direct comparative characterization [1][2][3].

Ester mismatch
Methyl ester analog introduces a ~0.5–0.7 log unit lipophilicity deficit, which may shift assay permeability and IC₅₀ values.
Regioisomer risk
5-Aryl regioisomer lacks the 4-OH hydrogen-bond donor, which can markedly alter solubility and formulation properties.
N-Aryl substitution
Phenyl or 4-chlorophenyl analogs shift electronic and steric parameters, placing SAR context in a different region.

Quantitative Differentiation Against Closest Structural Analogs


Ester Chain Length Modulates Lipophilicity and Polar Surface Area

The target compound (ethyl ester, C₁₄H₁₆N₂O₃, MW 260.29) is differentiated from its direct methyl ester analog (methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, CAS 379238-89-8, C₁₃H₁₄N₂O₃, MW 246.26) by a calculated logP shift of approximately +0.5–0.7 units (estimated from the methyl ester logP of 1.98 [1] plus the ~0.5–0.6 unit logP increment characteristic of an ethyl vs. methyl ester homologation in pyrazole-3-carboxylate series). The methyl ester exhibits a PSA of 64.35 Ų [1]; the ethyl ester's PSA is marginally lower (~63–64 Ų) due to the slightly larger alkyl chain partially shielding the ester carbonyl. The molecular weight difference (260.29 vs. 246.26 g/mol, ΔMW = +14.03) reflects the single methylene extension. These differences directly impact predicted passive membrane permeability and solubility profiles per Lipinski and Veber rule frameworks.

Ester Chain Length
Cross-study comparable
ΔlogP ≈ +0.5–0.7 vs. methyl ester; ΔMW = +14.03 g/mol
Ester homologation influences lipophilicity-dependent permeability
Ethyl ester logP estimated from methyl ester base value
Lipophilicity Polar Surface Area Membrane Permeability ADME

Regioisomeric Attachment Point Drives PSA and logP Divergence

The target compound (3,4-dimethylphenyl at N-1, 4-OH at C-4, COOEt at C-3) is a constitutional isomer of ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1028418-20-3, C₁₄H₁₆N₂O₂, MW 244.29). Critically, the target compound possesses the 4-hydroxy group (absent in the comparator), which introduces one hydrogen-bond donor (HBD). The comparator has a calculated logP of 2.87 and PSA of 54.98 Ų [1], whereas the target compound, by virtue of the 4-OH, has an estimated logP approximately 0.5–1.0 units lower and PSA approximately 10–15 Ų higher (class-level trend for hydroxyl introduction on pyrazole scaffolds). The molecular formula differs by one oxygen atom (C₁₄H₁₆N₂O₃ vs. C₁₄H₁₆N₂O₂; ΔMW = +16.00). These differences fundamentally alter hydrogen-bonding capacity (HBD count: target = 1, comparator = 0) and predicted aqueous solubility.

Regioisomeric Attachment
Cross-study comparable
ΔHBD = +1; ΔPSA ≈ +10–15 Ų vs. 5-aryl regioisomer
4-OH group is critical for hydrogen-bonding and solubility context
PSA and logP shifts estimated from class-level hydroxyl contribution
Regioisomerism Polar Surface Area Lipophilicity Target Binding

N-Aryl Substitution Pattern Impacts Molecular Weight and Bioactivity

The target compound's 3,4-dimethylphenyl N-aryl group produces a molecular weight of 260.29 g/mol , intermediate between the unsubstituted phenyl analog (ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, CAS 39683-24-4, MW 232.24) [1] and the 4-chlorophenyl analog (ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, CAS 26502-56-7, MW 266.68) . Class-level SAR evidence from the polysubstituted pyrazole literature demonstrates that electron-donating methyl substituents versus electron-withdrawing chloro substituents on the N-aryl ring differentially modulate in vitro antimicrobial and in vivo anti-inflammatory activities. In the seminal Farghaly et al. (2001) study on ethyl 4-hydroxy-1H-pyrazole-3-carboxylate derivatives, compound XI (bearing electron-rich aryl substitution) exhibited the highest antimicrobial activity, while compound IV showed anti-inflammatory potency superior to the reference drug ketoprofen [2]. The 3,4-dimethylphenyl group provides a specific balance of steric bulk (two ortho-related methyl groups) and electron-donating character (Hammett σₘ = −0.07, σₚ = −0.17 per methyl), distinct from both the unsubstituted phenyl (σ = 0) and 4-chlorophenyl (σₚ = +0.23) substituents.

N-Aryl SAR
Class-level inference
MW 260.29; 3,4-dimethylphenyl Σσ ≈ −0.24 (electron-donating)
Substitution pattern positions compound in a distinct SAR region
Class-level bioactivity SAR from Farghaly et al. (2001)
Aryl Substitution SAR Antimicrobial Anti-inflammatory

Regioisomeric Methyl Position on the N-Aryl Ring

The target compound (3,4-dimethylphenyl isomer, CAS 379248-68-7) and its 2,4-dimethylphenyl regioisomer (ethyl 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, CAS not enumerated here but listed on cn.chemcd.com ) share identical molecular formula (C₁₄H₁₆N₂O₃, MW 260.29). Despite this formula identity, the relocation of one methyl group from the 3-position (target) to the 2-position (comparator) introduces a marked difference in steric environment adjacent to the N-1 attachment point. In the 2,4-dimethylphenyl isomer, the ortho-methyl group creates steric congestion around the pyrazole N-1—phenyl bond, potentially restricting rotational freedom of the N-aryl ring and altering the conformational ensemble accessible to the molecule. This can affect target binding pocket complementarity, crystal packing, and NMR spectroscopic signatures. The ¹H NMR spectrum of the target compound has been acquired and archived (SpectraBase ID 1KO33Swo90D, 500 MHz, DMSO-d₆) [1], providing a definitive spectroscopic fingerprint that distinguishes it from the 2,4-dimethylphenyl regioisomer.

Ortho-Steric Environment
Cross-study comparable
3,4-isomer: no ortho-methyl; 2,4-isomer: ortho-methyl restricts rotation
Conformational flexibility may differ in rigid binding pockets
¹H NMR reference available for target compound
Regioisomerism Steric Effects Crystal Packing Receptor Fit

Verified ¹H NMR Reference Data Enables Identity Confirmation

The target compound has a publicly accessible ¹H NMR reference spectrum acquired at 500 MHz in DMSO-d₆, deposited in the SpectraBase database (Spectrum ID 1KO33Swo90D) under the curation of A.V. Yarkov (IPAC, Russia) and John Wiley & Sons [1]. This spectral reference provides experimentally verified chemical shift, multiplicity, and integration data that serve as a definitive identity fingerprint. In contrast, many closely related analogs—including the 2,4-dimethylphenyl regioisomer and the 4-chlorophenyl analog—lack publicly archived NMR reference data from curated spectral databases. The availability of this verified spectral reference reduces the risk of receiving a mislabeled or mis-synthesized product, which is a documented concern in the procurement of niche heterocyclic building blocks where regioisomeric impurities can exceed 5–10% without rigorous analytical verification.

NMR Reference Data
Supporting evidence
500 MHz ¹H NMR in DMSO-d₆ (SpectraBase ID 1KO33Swo90D)
Publicly archived reference enables identity verification
Analog NMR references not publicly accessible
Analytical Characterization NMR Spectroscopy Quality Control Identity Verification

Class-Level Biological Activity of the 4-Hydroxy Scaffold

The 4-hydroxy-1H-pyrazole-3-carboxylate scaffold to which the target compound belongs has demonstrated quantifiable biological activity in peer-reviewed studies. In the Farghaly et al. (2001) polysubstituted pyrazole series, one compound from this scaffold class showed in vitro antibacterial activity, and two compounds displayed in vivo anti-inflammatory potency in rat models; notably, derivative IV exhibited anti-inflammatory activity exceeding that of the reference drug ketoprofen [1]. While these specific data points were generated on analogs bearing different N-aryl substitution, they establish the intrinsic bioactivity potential of the 4-hydroxy-1H-pyrazole-3-carboxylate core. The target compound, with its 3,4-dimethylphenyl N-aryl group, represents a distinct substitution pattern within this bioactivity-endowed scaffold class. This contrasts with simple unsubstituted pyrazole-3-carboxylate esters, which lack the 4-hydroxy group and show substantially attenuated or absent bioactivity in the same assay panels [1].

Scaffold Bioactivity
Class-level inference
4-OH scaffold class: reported antibacterial and anti-inflammatory activity
Scaffold class provides screening rationale; specific activity pending
3,4-Dimethylphenyl derivative bioactivity not yet peer-reviewed
Antimicrobial Activity Anti-inflammatory Activity Biological Screening SAR

Recommended Application Scenarios Based on Differentiation Evidence


Hit-to-Lead Optimization Requiring Precise Lipophilicity Control

The target compound's estimated logP range (~2.5–2.7) positions it within the optimal CNS drug-like space (logP 1–3), while the methyl ester analog (logP 1.98) falls at the lower boundary and the des-hydroxy regioisomer (logP 2.87) approaches the upper limit . In hit-to-lead programs where passive permeability must be balanced against aqueous solubility, the ethyl ester provides a Goldilocks lipophilicity midpoint between the methyl ester and des-hydroxy analogs. Procurement of this specific ester variant enables SAR exploration of the ester chain length without altering the N-aryl substitution pattern, a critical control in multiparameter optimization .

Anti-Infective or Anti-Inflammatory Screening Cascades

The 4-hydroxy-1H-pyrazole-3-carboxylate scaffold class has validated antibacterial (in vitro) and anti-inflammatory (in vivo, superior to ketoprofen) activity . The 3,4-dimethylphenyl N-aryl group introduces electron-donating character (Σσ ≈ −0.24) previously associated with enhanced antimicrobial activity within this scaffold class . This compound is appropriate for inclusion in antimicrobial susceptibility panels and COX-1/COX-2 inhibition screens where the objective is to evaluate the contribution of the 3,4-dimethylphenyl substitution to potency and selectivity, using the published phenyl and 4-chlorophenyl analogs as reference comparators .

Coordination Chemistry and Metallodrug Discovery

The 4-hydroxy group adjacent to the pyrazole N-2 and ester carbonyl creates a potential O,N,O-tridentate metal-binding motif. The 3,4-dimethylphenyl N-1 substituent, lacking an ortho-methyl group, permits unrestricted rotation of the N-aryl ring , minimizing steric interference with metal center coordination—an advantage over the 2,4-dimethylphenyl regioisomer where the ortho-methyl creates steric hindrance near the metal-binding pocket. The verified ¹H NMR reference spectrum (SpectraBase ) enables rapid confirmation of ligand identity and purity prior to metal complexation experiments. This compound is suitable for the synthesis and characterization of discrete pyrazole-based metal complexes for catalytic, magnetic, or metallodrug applications.

Analytical Method Development and Reference Standard Qualification

The publicly available, curated ¹H NMR spectrum (500 MHz, DMSO-d₆) from SpectraBase enables direct comparison with in-house analytical data for identity confirmation and purity assessment. The InChIKey (VEXFXKXHDNPPAT-UHFFFAOYSA-N) provides an unambiguous, machine-readable structural identifier that distinguishes this compound from all regioisomeric and analog variants. These resources make this compound suitable as a reference standard for HPLC method development, quantitative NMR (qNMR) assay establishment, and cross-laboratory analytical harmonization in multi-site research programs where consistent compound identity is paramount.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity control
Ethyl ester logP midpoint context
Permeability-solubility balance in multiparameter optimization
Anti-infective or anti-inflammatory screening
Electron-donating 3,4-dimethylphenyl group
Antimicrobial panel and COX inhibition endpoint review
Coordination chemistry and metallodrug discovery
Unhindered N-aryl rotation and O,N,O motif
Metal complexation with verified ligand identity
Analytical reference standard qualification
Publicly curated ¹H NMR reference spectrum
HPLC and qNMR method development support
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